molecular formula C59H77N13O19 B13029621 (2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B13029621
M. Wt: 1272.3 g/mol
InChI Key: KPBHKOJJGBSCIK-HXYJWIHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex macrocyclic peptide derivative characterized by its intricate polycyclic architecture. Key structural features include:

  • Macrocyclic backbone: A 29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontane core, indicating a fused cyclic system with oxygen and nitrogen heteroatoms.
  • Indole substituents: Two 1H-indol-3-yl groups, suggesting possible interactions with biological targets such as serotonin receptors or tryptophan-dependent enzymes .
  • Chirality: Numerous stereocenters (e.g., 6R, 9S, 12S), which are critical for its three-dimensional conformation and bioactivity.

While direct studies on this compound are scarce, its structural analogs (e.g., cyclodepsipeptides, indole-bearing macrocycles) are known for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C59H77N13O19

Molecular Weight

1272.3 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C59H77N13O19/c1-25(2)49(79)46-55(85)67-43(26(3)33-22-62-36-14-10-8-12-32(33)36)52(82)66-37(19-30-21-61-35-13-9-7-11-31(30)35)57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-51(81)38(24-73)65-41(77)20-34(60)58(88)89)54(84)68-44(28(5)74)53(83)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)70-46/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,83)(H,65,77)(H,66,82)(H,67,85)(H,68,84)(H,69,81)(H,70,86)(H,88,89)/b37-19+/t26?,27-,28-,29-,34-,38-,39-,40-,43+,44-,45-,46-,47-,48+,49-/m0/s1

InChI Key

KPBHKOJJGBSCIK-HXYJWIHSSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N/C(=C/C3=CNC4=CC=CC=C43)/C(=O)N5CC[C@@H]([C@@H]5C(=O)O1)O)C(C)C6=CNC7=CC=CC=C76)[C@H](C(C)C)O)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(C(=O)NC(C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)N5CCC(C5C(=O)O1)O)C(C)C6=CNC7=CC=CC=C76)C(C(C)C)O)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Telomycin is produced by nonribosomal peptide synthetases, which are multi-enzyme complexes that assemble the compound without the direct involvement of ribosomes. The biosynthesis involves the incorporation of various amino acids and other building blocks into a cyclic structure .

Industrial Production Methods: For industrial production, telomycin is typically obtained through fermentation processes using strains of Streptomyces canus. The fermentation is carried out in tryptone soya broth at 28°C with continuous shaking. The process can take up to 10 days, after which the compound is extracted and purified using techniques such as sephadex fractionation .

Chemical Reactions Analysis

Types of Reactions: Telomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its mechanism of action.

Common Reagents and Conditions: Common reagents used in the reactions involving telomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products: The major products formed from these reactions are often derivatives of telomycin with altered functional groups. These derivatives are studied for their enhanced antibacterial activity and reduced toxicity .

Mechanism of Action

Telomycin exerts its antibacterial effects by interacting specifically with the bacterial dimeric phospholipid cardiolipin. This interaction disrupts the bacterial cell membrane, leading to cell lysis and death . The compound targets the bacterial cell membrane, making it effective against bacteria that have developed resistance to other antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Feature Target Compound Cyclosporine A Echinocandin B
Core Structure 29-membered polyheterocyclic macrocycle 11-residue cyclic peptide Hexapeptide macrocycle with lipid side chain
Key Functional Groups Hydroxyl, oxo, indole Hydroxyl, methylated residues Hydroxyl, amine, fatty acyl chain
Bioactivity Hypothesized: Anticancer (via ferroptosis induction) Immunosuppressive Antifungal
Solubility Moderate (polar groups) Low (hydrophobic residues) Low (lipophilic side chain)

Functional Comparisons

Indole-Containing Macrocycles :

  • The indole moieties in the target compound resemble those in tryptophan-rich antimicrobial peptides (e.g., gramicidin), which disrupt microbial membranes . However, the presence of dual indole groups may enhance binding to eukaryotic targets, such as kinases or apoptosis regulators .
  • Compared to simpler indole derivatives (e.g., serotonin), the macrocyclic framework likely reduces metabolic degradation, improving bioavailability .

Hydroxy-Rich Cyclic Peptides: The compound’s hydroxyl groups align with cyclodepsipeptides like aureobasidin (antifungal), which rely on hydroxyls for target recognition .

Stereochemical Complexity :

  • The compound’s 10+ stereocenters exceed the complexity of most FDA-approved macrocycles (e.g., vancomycin: 9 stereocenters). This suggests highly specific target interactions but complicates synthetic scalability .

Research Findings and Hypotheses

  • 3D Culture Models : The compound’s hydrophilicity makes it suitable for testing in vascularized 3D hydrogel systems, as described in PEGDA-based platforms . Such models could clarify its penetration and efficacy in tumor-like microenvironments.
  • gigantea) exhibit insecticidal activity via neuroreceptor modulation . The compound’s indole groups may offer similar utility but require validation.

Biological Activity

The compound identified as (2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,...] represents a complex structure with significant biological implications. This compound is characterized by its intricate arrangement of functional groups and stereochemistry that contribute to its biological activity. This article explores its biological properties through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a large and complex molecular structure featuring multiple chiral centers and functional groups. Its molecular formula is not explicitly stated in the search results but is derived from its components.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of indole and amino acids are known for their antibacterial and antifungal activities. Studies have indicated that such compounds can disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival .

Anticancer Properties
Compounds with complex structures similar to this one often demonstrate anticancer activity. For example:

  • A study highlighted the effectiveness of related indole derivatives in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Specific IC50 values have been reported for related compounds against different cancer cell lines. For example, some cyclic depsipeptides exhibited growth-inhibitory activity against human cancer cells with IC50 values ranging from 13 to 18 µM .

Enzyme Inhibition
The compound may also act as an enzyme inhibitor. For instance:

  • Certain analogs have shown the ability to inhibit chymotrypsin and other proteolytic enzymes with notable IC50 values .
    This inhibition can be crucial in therapeutic contexts where enzyme regulation is necessary.

Case Studies

Several studies have provided insights into the biological activities of structurally related compounds:

  • Cyanobacterial Metabolites : A review on marine cyanobacteria emphasized the diverse biological activities of their secondary metabolites. These compounds often exhibit antibacterial and anticancer properties due to their unique structural features .
  • Indole Derivatives : Research on indole derivatives has demonstrated their potential as anticancer agents. For example, certain derivatives were found to inhibit tubulin polymerization effectively .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
UrumamideAnticancer18 ± 0.5
Medusamide AAnticancerNot active
Cyclic DepsipeptideEnzyme Inhibition33 ± 9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.